3-(1-isoquinolinyl)-1,2,4-Thiadiazol-5-amine
CAS No.: 1179359-64-8
Cat. No.: VC18419436
Molecular Formula: C11H8N4S
Molecular Weight: 228.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179359-64-8 |
|---|---|
| Molecular Formula | C11H8N4S |
| Molecular Weight | 228.28 g/mol |
| IUPAC Name | 3-isoquinolin-1-yl-1,2,4-thiadiazol-5-amine |
| Standard InChI | InChI=1S/C11H8N4S/c12-11-14-10(15-16-11)9-8-4-2-1-3-7(8)5-6-13-9/h1-6H,(H2,12,14,15) |
| Standard InChI Key | XWEMFYXEDZLMFA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CN=C2C3=NSC(=N3)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(1-Isoquinolinyl)-1,2,4-thiadiazol-5-amine (IUPAC name: 3-isoquinolin-3-yl-1,2,4-thiadiazol-5-amine) consists of a 1,2,4-thiadiazole ring substituted at the 3-position with an isoquinoline group and at the 5-position with an amino group . The molecular formula is C₁₁H₈N₄S, with a molar mass of 228.28 g/mol . The isoquinoline moiety contributes aromaticity and planar rigidity, while the thiadiazole ring introduces sulfur and nitrogen heteroatoms, enhancing electronic diversity (Figure 1) .
Key Structural Features:
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Thiadiazole Ring: A five-membered ring containing two nitrogen atoms and one sulfur atom, contributing to electron-deficient characteristics.
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Isoquinoline Substituent: A bicyclic aromatic system that enhances π-π stacking interactions with biological targets.
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Amino Group: Provides sites for hydrogen bonding and derivatization.
Spectroscopic and Computational Data
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Infrared (IR) Spectroscopy: Peaks at 3401 cm⁻¹ (N–H stretch) and 1627 cm⁻¹ (C=N stretch) confirm the presence of amine and imine groups .
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry: Molecular ion peak observed at m/z 228.28 .
Synthesis and Optimization Strategies
Conventional Synthesis Routes
The compound is typically synthesized via cyclocondensation reactions. One approach involves reacting 2-methyl-3-[4-amino-5-mercapto-4H- triazol-3-yl]-1H-indole with aldehydes under acidic conditions . For example, using DMF and HCl under microwave irradiation (400 W, 2–3 minutes) yields Schiff base intermediates, which are subsequently cyclized to form the thiadiazole core .
Representative Reaction Pathway:
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Cyclization: Intramolecular nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration .
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. A study demonstrated that irradiating phenyl isothiocyanate with indole carbonyl derivatives in DMF for 5 minutes at 400 W produced thiosemicarbazide intermediates, which were cyclized using concentrated H₂SO₄ to yield the final product in 82% yield .
Advantages of Microwave Synthesis:
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Efficiency: Reaction completion in minutes vs. hours.
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Yield Enhancement: 74–87% yields compared to 50–60% via traditional methods .
Applications in Drug Development and Materials Science
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for designing kinase inhibitors and antimicrobial agents.
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Structure-Activity Relationship (SAR): Modifications at the amino group or isoquinoline position alter solubility and target affinity .
Materials Science
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Conductive Polymers: Thiadiazole’s electron-deficient structure enables use in organic semiconductors.
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Metal-Organic Frameworks (MOFs): Coordinates with transition metals (e.g., Cu²⁺) to form porous materials .
Comparative Analysis with Related Thiadiazoles
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole | Basic thiadiazole core | Antimicrobial (MIC: 16–64 µg/mL) |
| 5-Methylthiadiazole | Methyl group at 5-position | Enhanced lipophilicity |
| Isoquinoline-thiadiazoles | Isoquinoline substitution | Kinase inhibition (IC₅₀: 1–10 µM) |
Key Differences:
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